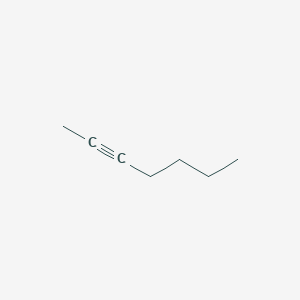

2-Heptyne

描述

Structure

3D Structure

属性

IUPAC Name |

hept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSFEMSYKQQCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149770 | |

| Record name | Hept-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-65-9 | |

| Record name | 2-Heptyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-2-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hept-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Heptyne

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-heptyne, an internal alkyne with significant applications in organic synthesis. It details the molecule's structural characteristics, physicochemical properties, spectroscopic signatures, and chemical reactivity. This guide includes generalized experimental protocols for its synthesis and key reactions, alongside structured data tables and logical workflow diagrams to facilitate understanding and application in research and development settings.

Chemical Structure and Identifiers

This compound, also known as butylmethylacetylene, is a seven-carbon internal alkyne. The triple bond is located at the second carbon position, resulting in an asymmetrical structure. This structure is fundamental to its reactivity and physical properties.

The structural and registry information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | hept-2-yne[1][2] |

| Synonyms | Butylmethylacetylene, 1-Methyl-2-butylacetylene[1][2][3][4] |

| Molecular Formula | C₇H₁₂[1][4][5][6] |

| CAS Number | 1119-65-9[1][3][5][6] |

| SMILES | CCCCC#CC[2][3][6][7][8] |

| InChI | InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3[1][2][3][6][8] |

| InChIKey | AMSFEMSYKQQCHL-UHFFFAOYSA-N[1][2][3][6][8] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are compiled from various sources and presented for easy reference.

| Property | Value |

| Molecular Weight | 96.17 g/mol [1][3][5][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid[6] |

| Density | 0.745 g/mL at 25 °C[3][5][9] |

| Boiling Point | 110-111 °C at 747 mmHg[3][5][9] |

| Melting Point | -11.29 °C (estimated)[5] |

| Flash Point | 8 - 11 °C (closed cup)[3][10] |

| Water Solubility | 163.5 mg/L at 25 °C[10] |

| Refractive Index (n20/D) | 1.423[3][5][9][10] |

| Vapor Pressure | 26.3 mmHg at 25 °C[10] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. Key signals include those for the terminal methyl group, the methyl group adjacent to the triple bond, and the various methylene groups in the butyl chain. Spectroscopic data is available in databases like ChemicalBook.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the seven carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in a characteristic downfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic, though weak, absorption band for the C≡C triple bond stretch, typically found in the 2100-2260 cm⁻¹ region. The absence of a strong C-H stretch around 3300 cm⁻¹ confirms it as an internal alkyne. The NIST Chemistry WebBook and ChemicalBook provide reference spectra.[12][13]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (96.17). Fragmentation patterns can provide further structural information.[1]

Synthesis and Reactivity

General Synthesis of this compound

A common and illustrative method for synthesizing asymmetrical alkynes like this compound involves the sequential alkylation of acetylene. This multi-step process leverages the acidity of the acetylenic proton.

Experimental Protocol: Synthesis of this compound from Acetylene

-

Deprotonation of Acetylene: Acetylene is deprotonated using a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to form sodium acetylide. This reaction is performed under anhydrous conditions to prevent the quenching of the acetylide anion.

-

First Alkylation: The resulting acetylide anion is a potent nucleophile. It is reacted with a primary alkyl halide, such as methyl bromide (CH₃Br), in an Sₙ2 reaction to form propyne.

-

Second Deprotonation: Propyne is then deprotonated with another equivalent of a strong base (e.g., NaNH₂) to form the propynide anion.

-

Second Alkylation: The propynide anion is subsequently reacted with a different primary alkyl halide, in this case, 1-bromobutane (CH₃(CH₂)₃Br), to yield the final product, this compound.

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The crude product is then purified, typically by distillation, to obtain pure this compound.

Chemical Reactivity

The triple bond in this compound is the center of its reactivity, making it a versatile precursor in organic synthesis. Key reactions include addition reactions that transform the alkyne into alkenes or alkanes.

-

Hydrogenation:

-

To cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen, selectively producing (Z)-2-heptene.

-

To trans-Alkene: Reduction with sodium metal in liquid ammonia (a dissolving metal reduction) proceeds via an anti-addition mechanism to yield (E)-2-heptene.

-

To Alkane: Complete reduction to heptane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

-

Halogenation: this compound reacts with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction can proceed in a stepwise manner. The addition of one equivalent of the halogen yields a dihaloalkene, and the addition of a second equivalent results in a tetrahaloalkane.

-

Oxidative Cleavage: Strong oxidizing agents, such as ozone (O₃) followed by a water workup, or hot, basic potassium permanganate (KMnO₄), will cleave the triple bond. This oxidation of this compound yields two carboxylic acids: acetic acid (from the methyl-substituted side) and pentanoic acid (from the butyl-substituted side).

References

- 1. This compound [webbook.nist.gov]

- 2. Hept-2-yne | C7H12 | CID 14245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 1119-65-9 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 1119-65-9 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [stenutz.eu]

- 8. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 1119-65-9 [chemicalbook.com]

- 10. This compound [chembk.com]

- 11. This compound(1119-65-9) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(1119-65-9) IR Spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Heptyne: An In-Depth Technical Guide

Introduction

2-Heptyne (C₇H₁₂) is an internal alkyne that serves as a valuable building block in organic synthesis and features in various chemical studies.[1][2] A thorough understanding of its structural characteristics is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure and connectivity of this compound. This guide presents a comprehensive overview of the spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| A | 2.11 | m |

| B | 1.77 | t |

| C | 1.47 | m |

| D | 1.37 | m |

| E | 0.91 | t |

Data sourced from a 90 MHz spectrum in CDCl₃.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| Alkynyl Carbons | 65-90 |

| Aliphatic Carbons | 10-50 |

Note: Specific peak assignments for this compound were not available in the searched literature. The chemical shift ranges are typical for alkynes and alkanes.[5][6]

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2800–3000 | C–H stretch (alkane) | Strong |

| 2100–2260 | C≡C stretch (internal alkyne) | Weak |

| 1400–1470 | C–H bend | Medium |

| 1350–1380 | C(H)₂-H bend | Medium |

Note: As an internal alkyne, this compound does not exhibit the characteristic ≡C-H stretch around 3300 cm⁻¹.[7][8][9] The C≡C stretch is weak due to the low polarity of the internal triple bond.[8][9]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 96 | 18.0 | [M]⁺ (Molecular Ion) |

| 81 | 100.0 | [M - CH₃]⁺ |

| 67 | 43.3 | [M - C₂H₅]⁺ |

| 54 | 81.8 | [C₄H₆]⁺ |

| 41 | 67.6 | [C₃H₅]⁺ |

| 39 | 50.8 | [C₃H₃]⁺ |

| 27 | 39.9 | [C₂H₃]⁺ |

Data obtained via electron ionization at 75 eV.[3][4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃).[10][11]

-

For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[10]

-

The sample should be dissolved in a clean, dry vial before being transferred to a 5 mm NMR tube.[12]

-

Filter the solution through a pipette plugged with glass wool to remove any particulate matter, which can degrade spectral resolution.[11]

-

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[12]

2. NMR Spectrometer Operation:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[12]

-

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[12]

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[12]

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[12]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., KBr or NaCl).[13]

-

Place a second salt plate on top, gently pressing to form a thin liquid film between the plates.[13]

-

Ensure no air bubbles are trapped within the film.[13]

2. FT-IR Spectrometer Operation:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[13]

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Run the sample scan to obtain the infrared spectrum of this compound.

-

After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., methylene chloride followed by ethanol) and polish them.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

As this compound is a volatile liquid, it can be introduced into the ion source via a gas chromatography (GC) system or a heated reservoir inlet.[14]

-

The sample is vaporized by heating before it enters the ionization chamber.[15]

2. Ionization:

-

In the ion source, the gaseous this compound molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][16]

-

This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[15][16]

3. Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.[15]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.[16]

Visualizations

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in the structural elucidation of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(1119-65-9) 13C NMR [m.chemicalbook.com]

- 4. This compound(1119-65-9) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-heptyne, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of reaction pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound (C₇H₁₂) is an internal alkyne that serves as a versatile intermediate in the synthesis of more complex organic molecules. Its linear seven-carbon chain with a triple bond between the second and third carbon atoms allows for a variety of chemical transformations, making it a useful synthon in the construction of natural products, pharmaceuticals, and materials. This guide will focus on the most common and effective methods for its preparation: alkylation of smaller alkynes, dehydrohalogenation of dihaloheptanes, and isomerization of 1-heptyne.

Synthesis Methodologies

This section outlines the primary synthetic strategies for this compound, providing detailed experimental protocols and quantitative data for each method.

Alkylation of Terminal Alkynes

The alkylation of terminal alkynes via their corresponding acetylide anions is one of the most fundamental and widely used methods for carbon-carbon bond formation and the synthesis of internal alkynes.[1][2] This approach offers a high degree of control and generally proceeds with good to excellent yields. Two common variations for the synthesis of this compound are the alkylation of propyne and the sequential alkylation of acetylene.

This is a direct and efficient one-step alkylation to produce this compound. The reaction involves the deprotonation of propyne with a strong base to form the propynide anion, which then acts as a nucleophile, attacking a suitable four-carbon electrophile, such as 1-bromobutane.

Reaction Scheme:

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a low-temperature thermometer.

-

Procedure:

-

In the reaction flask, place a solution of sodium amide (NaNH₂) in liquid ammonia at -33 °C.

-

Bubble propyne gas through the solution until the formation of the sodium propynide precipitate is complete.

-

Slowly add a solution of 1-bromobutane in an anhydrous ether (e.g., diethyl ether or THF) to the stirred suspension via the dropping funnel, maintaining the temperature below -30 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

This two-step approach first involves the formation of a terminal alkyne intermediate, which is then further alkylated to yield the desired internal alkyne. For the synthesis of this compound, acetylene can be first alkylated with a methyl group followed by a butyl group, or vice-versa.

Reaction Scheme:

Step 1:

Step 2:

CH₃-CH-CH-C₄H₉ + 2 NaNH₂ -----> CH₃-C≡C-C₄H₉ + 2 NaCl + 2 NH₃ (2,3-Dichloroheptane) (this compound)

CH≡C-(CH₂)₄-CH₃ ----------> CH₃-C≡C-(CH₂)₃-CH₃ (1-Heptyne) (this compound)

Caption: Alkylation of Propyne to this compound.

Caption: Dehydrohalogenation of a Dihaloheptane.

Caption: General Experimental Workflow.

Conclusion

This technical guide has detailed the principal methods for the synthesis of this compound, a key intermediate in organic chemistry. The alkylation of terminal alkynes generally offers the most direct and high-yielding route. Dehydrohalogenation provides an alternative from dihalogenated alkanes, while isomerization can be a viable option if 1-heptyne is readily available. The provided experimental protocols, quantitative data, and characterization information aim to equip researchers and professionals with the necessary knowledge for the successful preparation and purification of this compound in a laboratory setting. Careful execution of the described procedures and purification techniques is crucial for obtaining a high-purity product suitable for further synthetic applications.

References

Physical properties of 2-Heptyne (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Heptyne (CAS RN: 1119-65-9), specifically its boiling point and density. The information herein is collated from verified sources and presented with the precision required for research and development applications. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram for methodological guidance.

Core Physical Properties of this compound

This compound, an internal alkyne with the linear formula CH₃(CH₂)₃C≡CCH₃, is a colorless liquid at standard conditions. Accurate knowledge of its physical properties is essential for its application in organic synthesis, materials science, and as a research chemical.

Data Presentation: Quantitative Analysis

The boiling point and density of this compound have been determined by various sources. The following table summarizes these reported values, providing a range and reference conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 110-111 °C | at 747 mmHg |

| 111.9 °C | at 760 mmHg[1] | |

| 112-113 °C | Not specified | |

| 112 °C | at 747 torr[2] | |

| Density | 0.745 g/mL | at 25 °C[3][4][5] |

| 0.754 g/cm³ | Not specified[1] | |

| 0.748 g/mL | Not specified[6] |

Experimental Protocols

The determination of boiling point and density for a volatile organic compound like this compound requires precise and standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on established laboratory techniques and standard test methods.

Determination of Boiling Point (Distillation Method)

This protocol is adapted from standard distillation methods, such as ASTM D1078, suitable for volatile organic liquids like this compound.[2][3][5]

Objective: To determine the boiling range of a liquid sample by distillation at atmospheric pressure.

Apparatus:

-

Distillation flask (100-200 mL)

-

Liebig condenser

-

Thermometer (calibrated, with appropriate range)

-

Heat source (heating mantle or oil bath)

-

Graduated cylinder for distillate collection

-

Boiling chips

-

Barometer

Procedure:

-

Preparation: Add 100 mL of the this compound sample to a dry distillation flask. Add 2-3 boiling chips to ensure smooth boiling.

-

Apparatus Setup: Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the flask leading to the condenser. Ensure all joints are securely sealed.

-

Distillation: Begin heating the flask. Adjust the heating rate so that the first drop of distillate is collected after 5-10 minutes.

-

Data Collection: Record the temperature when the first drop of distillate falls from the condenser tip into the graduated cylinder. This is the initial boiling point.

-

Continue the distillation at a uniform rate of 4-5 mL per minute.

-

Record the temperature as the distillation proceeds. The temperature that remains constant while the bulk of the liquid distills is the boiling point.

-

Record the atmospheric pressure from a laboratory barometer. If the pressure deviates significantly from 760 mmHg, a pressure-temperature correction may be necessary.

Determination of Density (Pycnometer Method)

This protocol is based on the principles outlined in standard test methods like ASTM D891 (Test Method B) for determining the apparent specific gravity and density of liquid chemicals.[7][8][9][10]

Objective: To accurately determine the density of a liquid sample by measuring its mass and volume using a calibrated pycnometer.

Apparatus:

-

Pycnometer (Gay-Lussac or similar, typically 10 or 25 mL)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

-

Thermometer

-

Distilled water (for calibration)

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with deionized, degassed water and place it in a constant temperature bath set to a specific temperature (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are trapped. Dry the exterior.

-

Weigh the water-filled pycnometer (m_water).

-

The volume of the pycnometer (V) at the calibration temperature is calculated as: V = (m_water - m_empty) / ρ_water (where ρ_water is the known density of water at the calibration temperature).

-

-

Measurement of this compound Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the this compound sample.

-

Bring the filled pycnometer to the same constant temperature as used for calibration (25.0 °C).

-

Adjust the liquid level to the calibration mark and dry the exterior.

-

Weigh the this compound-filled pycnometer (m_sample).

-

-

Calculation:

-

The mass of the this compound sample is (m_sample - m_empty).

-

The density of this compound (ρ_sample) at the specified temperature is calculated as: ρ_sample = (m_sample - m_empty) / V

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical sample like this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. petrolube.com [petrolube.com]

- 10. store.astm.org [store.astm.org]

An In-depth Technical Guide to Butylmethylacetylene: Synonyms, Identifiers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butylmethylacetylene, also known as 2-Heptyne. It includes a detailed summary of its synonyms and identifiers, key quantitative data, and a thorough experimental protocol for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Synonyms and Identifiers

Butylmethylacetylene is an organic compound with a variety of synonyms and chemical identifiers. Its systematic IUPAC name is hept-2-yne.[1] The compound is also referred to as 1-Methyl-2-butylacetylene and n-Butylmethylacetylene.[2] A comprehensive list of its common synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| Common Name | Butylmethylacetylene |

| IUPAC Name | Hept-2-yne[1] |

| Synonyms | This compound, 1-Methyl-2-butylacetylene, n-Butylmethylacetylene[2][3][4][5][6][7] |

| CAS Number | 1119-65-9[1][3][4][5][6][8] |

| Molecular Formula | C₇H₁₂[1][4][8] |

| Molecular Weight | 96.17 g/mol [1][3][8] |

| InChI | InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3[3] |

| InChIKey | AMSFEMSYKQQCHL-UHFFFAOYSA-N[3] |

| SMILES | CCCCC#CC[1][3] |

| EC Number | 214-285-6[3] |

| PubChem CID | 14245[1] |

Quantitative Data

The physical and chemical properties of Butylmethylacetylene are essential for its handling, application, and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Boiling Point | 110-111 °C | [3] |

| Density | 0.745 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.423 | [3] |

| Flash Point | 11 °C (closed cup) | [3] |

Experimental Protocols

This section outlines a detailed methodology for the synthesis, purification, and characterization of Butylmethylacetylene.

Synthesis of Butylmethylacetylene (this compound)

The synthesis of this compound is typically achieved through the alkylation of a terminal alkyne, such as 1-pentyne, with an alkyl halide, in this case, methyl iodide. The reaction proceeds in two main steps: the deprotonation of the terminal alkyne to form a potent nucleophile, followed by the nucleophilic substitution reaction with the alkyl halide.

Workflow for the Synthesis of Butylmethylacetylene

References

- 1. chembam.com [chembam.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. Petroleum hydrocarbon toxicity in vitro: effect of n-alkanes, benzene and toluene on pulmonary alveolar macrophages and lysosomal enzymes of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vlab.amrita.edu [vlab.amrita.edu]

- 5. Purification [chem.rochester.edu]

- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the internal alkyne 2-heptyne. It details the primary reactions this substrate undergoes, including hydrogenation, halogenation, hydration, hydroboration-oxidation, and ozonolysis. Each section includes a summary of the transformation, detailed experimental protocols for key reactions, and quantitative data where available. The guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the chemical behavior of internal alkynes and practical guidance for laboratory applications.

Hydrogenation of this compound

Hydrogenation of this compound can be controlled to produce either the corresponding cis-alkene or the fully saturated alkane, depending on the catalyst and reaction conditions employed.

Selective Hydrogenation to cis-2-Heptene

Partial hydrogenation of this compound using a "poisoned" catalyst, such as Lindlar's catalyst, results in the stereoselective formation of cis-2-heptene. The catalyst's reduced activity prevents over-reduction to the alkane.[1]

Table 1: Selective Hydrogenation of this compound

| Product | Catalyst | Reagents | Stereochemistry | Yield |

| cis-2-Heptene | Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | H₂ | syn-addition | High |

Experimental Protocol: Synthesis of cis-2-Heptene

-

Catalyst Preparation (if not commercially available): A Lindlar's catalyst can be prepared by reducing palladium(II) chloride in a slurry of calcium carbonate, followed by the addition of lead acetate and quinoline.[2] The palladium content is typically around 5% by weight.[3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Catalyst: Add Lindlar's catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: The flask is connected to a hydrogen gas source (balloon or hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (approx. 1 atm).

-

Monitoring the Reaction: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The solvent is removed under reduced pressure, and the resulting cis-2-heptene can be purified by distillation.

Caption: Selective hydrogenation of this compound.

Complete Hydrogenation to Heptane

Complete reduction of the triple bond in this compound to a single bond, yielding heptane, is achieved using more active metal catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).

Table 2: Complete Hydrogenation of this compound

| Product | Catalyst | Reagents | Yield |

| Heptane | Pd/C, PtO₂, or Raney Ni | H₂ (excess) | Quantitative |

Experimental Protocol: Synthesis of Heptane

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Addition of Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is placed in a hydrogenation apparatus and pressurized with hydrogen gas (typically 1-4 atm). The mixture is then shaken or stirred vigorously at room temperature.

-

Monitoring the Reaction: The reaction is monitored by the uptake of hydrogen.

-

Work-up: Once the hydrogen uptake ceases, the catalyst is removed by filtration through Celite.

-

Purification: The solvent is evaporated to yield heptane, which can be further purified by distillation if necessary.

Caption: Complete hydrogenation of this compound.

Halogenation of this compound

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound typically results in the formation of a trans-dihaloalkene. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[4][5]

Table 3: Halogenation of this compound

| Product | Reagents | Solvent | Stereochemistry |

| (E)-2,3-dibromo-2-heptene | Br₂ | CCl₄ or CH₂Cl₂ | anti-addition |

Experimental Protocol: Bromination of this compound

-

Reaction Setup: Dissolve this compound (1 equivalent) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light.[6]

-

Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the alkyne solution at room temperature with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Work-up: Once the color has dissipated, the solvent is removed under reduced pressure.

-

Purification: The crude product, (E)-2,3-dibromo-2-heptene, can be purified by column chromatography or distillation.

References

In-Depth Technical Guide to the Thermochemical Properties of 2-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-heptyne (C₇H₁₂). The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes key quantitative thermochemical parameters, detailed experimental protocols for their determination, and a visualization of the experimental workflow.

Core Thermochemical Data

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the most critical experimentally determined and estimated thermochemical data for this compound in the gas phase.

Table 1: Standard Molar Enthalpy of Formation of this compound (Gas Phase, 298.15 K)

| Thermochemical Parameter | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°gas) | 84.8 ± 2.2 | Calorimetry of Hydrogenation (Chyd) | Rogers, Dagdagan, et al., 1979[1] |

Table 2: Estimated Standard Molar Entropy and Heat Capacity of this compound (Gas Phase, 298.15 K)

| Thermochemical Parameter | Value | Method |

| Standard Molar Entropy (S°) | Estimated: 385 ± 10 J/mol·K | Group Contribution Method |

| Molar Heat Capacity at Constant Pressure (Cp,gas) | Estimated: 145 ± 10 J/mol·K | Group Contribution Method |

Experimental Protocols

The determination of the standard enthalpy of formation of this compound was achieved through calorimetry of its hydrogenation reaction. The following protocol is based on the methodology described by Rogers, Dagdagan, and Allinger in their seminal 1979 paper published in the Journal of the American Chemical Society.

Protocol: Determination of the Enthalpy of Hydrogenation of this compound

Objective: To measure the enthalpy change for the complete hydrogenation of this compound to n-heptane in the liquid phase, from which the gas-phase enthalpy of formation can be derived.

Materials and Apparatus:

-

This compound: High purity sample.

-

n-Heptane: High purity, as the final product for calibration and comparison.

-

Hydrogen Gas (H₂): High purity.

-

Catalyst: Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst.

-

Solvent: A high-purity, inert solvent such as hexane.

-

Reaction Calorimeter: A precision microcalorimeter designed for measuring heats of reaction in solution. The instrument should be equipped with a sensitive thermistor or thermocouple, a calibration heater, a stirring mechanism, and a system for introducing the reactant and hydrogen gas.

-

Gas Delivery System: A calibrated system for delivering a precise amount of hydrogen gas to the calorimeter.

-

Analytical Balance: For accurate weighing of the sample and solvent.

Procedure:

-

Calorimeter Preparation: The reaction vessel of the calorimeter is charged with a precisely weighed amount of the solvent (e.g., hexane) and a small, accurately weighed amount of the hydrogenation catalyst. The system is then allowed to reach thermal equilibrium.

-

Calibration: The calorimeter is calibrated by passing a known amount of electrical energy through the calibration heater and measuring the corresponding temperature change. This allows for the determination of the heat capacity of the calorimeter and its contents.

-

Sample Introduction: A precisely weighed sample of this compound is introduced into the calorimeter. The system is sealed and allowed to reach thermal equilibrium again.

-

Hydrogenation Reaction: A known, excess amount of hydrogen gas is introduced into the reaction vessel while the contents are being stirred. The hydrogenation of this compound to n-heptane is an exothermic reaction, and the resulting temperature increase is carefully monitored and recorded until the reaction is complete and the temperature returns to a stable baseline.

-

Data Analysis: The heat evolved during the hydrogenation reaction is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter.

-

Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔH_hydrog) is calculated by dividing the total heat evolved by the number of moles of this compound used.

-

Correction to Gas Phase: The experimentally determined liquid-phase enthalpy of hydrogenation is corrected to the gas phase by accounting for the enthalpies of vaporization of this compound and n-heptane.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound in the gas phase (ΔfH°gas(this compound)) is calculated using the following relationship:

ΔfH°gas(this compound) = ΔfH°gas(n-heptane) - ΔH°_hydrog(gas phase)

The standard enthalpy of formation of n-heptane in the gas phase is a well-established value.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the standard enthalpy of formation of this compound via hydrogenation calorimetry.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential thermochemical data for this compound, a detailed understanding of the experimental methodology used to obtain it, and a clear visualization of the experimental process. This information is critical for accurate modeling, process design, and safety assessments involving this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Heptyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-heptyne, an internal alkyne of interest in various fields of chemical research and development. Due to its specific structural features, understanding its behavior in different solvent systems and under various chemical conditions is crucial for its effective application. This document consolidates available data on its solubility profile, outlines its chemical stability, and provides detailed experimental protocols for its assessment. Visual diagrams are included to illustrate key experimental workflows and reaction pathways.

Introduction

This compound (C₇H₁₂) is an internal alkyne characterized by a carbon-carbon triple bond located at the second position of the seven-carbon chain. This structural feature distinguishes it from its terminal isomer, 1-heptyne, and imparts specific physical and chemical properties. As with many small organic molecules, its utility in synthesis and other applications is fundamentally linked to its solubility in various media and its stability under different experimental conditions. This guide aims to provide a detailed technical resource on these core properties for professionals in research and drug development.

Solubility of this compound

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. The "like dissolves like" principle is a primary determinant of solubility, where nonpolar or weakly polar solutes dissolve best in nonpolar or weakly polar solvents.[1] this compound, being a hydrocarbon, is a nonpolar molecule. Alkynes, in general, are known to be soluble in organic solvents and have slight solubility in polar solvents, while being insoluble in water.[2][3]

Table 1: Quantitative Solubility Data for this compound and Related Alkynes

| Solvent | Solvent Type | This compound Solubility (25 °C) | 1-Octyne & 2-Octyne Solubility |

| Water | Polar Protic | 163.5 mg/L[4] | Insoluble/Negligible[5] |

| Hexane | Nonpolar | Expected to be high/miscible | Soluble[5] |

| Diethyl Ether | Weakly Polar Aprotic | Expected to be high/miscible | Soluble[5] |

| Ethanol | Polar Protic | Expected to be moderate | Data not available |

| Acetone | Polar Aprotic | Expected to be moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be low | Data not available |

Note: Quantitative data for this compound in organic solvents is limited. The expected solubility is based on chemical principles and data for structurally similar compounds.

Stability of this compound

The stability of this compound is influenced by its structure as an internal alkyne and its susceptibility to various chemical transformations. Internal alkynes are generally more thermodynamically stable than their terminal alkyne isomers.[2]

Thermal Stability

While specific thermal decomposition pathways for this compound are not extensively documented, hydrocarbons, in general, undergo thermal cracking at high temperatures, leading to the formation of smaller hydrocarbon fragments. The triple bond in this compound is a high-energy functional group, and its cleavage would require significant energy input.

Chemical Stability and Reactivity

The chemical stability of this compound is best understood in the context of its reactivity towards common reagents.

-

Oxidative Cleavage: this compound is susceptible to oxidative cleavage of the carbon-carbon triple bond by strong oxidizing agents.

-

Ozonolysis: Reaction with ozone (O₃) followed by a workup will cleave the triple bond to yield carboxylic acids. For this compound, this would result in the formation of pentanoic acid and acetic acid.[6][7][8]

-

Potassium Permanganate: Strong oxidation with hot, basic potassium permanganate (KMnO₄) followed by acidification will also cleave the triple bond to produce carboxylic acids, yielding the same products as ozonolysis.[9][10]

-

-

Acid-Catalyzed Hydration: In the presence of a strong acid and a mercury(II) catalyst, this compound can undergo hydration. As an internal, unsymmetrical alkyne, this reaction will yield a mixture of two ketones: 2-heptanone and 3-heptanone.[11][12][13][14]

-

Base-Catalyzed Isomerization: Under strongly basic conditions, internal alkynes can isomerize to terminal alkynes. This process is driven by the formation of a more stable acetylide anion from the terminal alkyne.[15][16][17][18] Therefore, treatment of this compound with a very strong base like sodium amide could lead to the formation of 1-heptyne.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a method for determining the solubility of a liquid organic compound, such as this compound, in various organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Micropipettes

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) from each vial using a micropipette. c. Dilute the withdrawn aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the instrument.

-

Quantitative Analysis: a. Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.

-

Data Reporting: a. Express the solubility in units of g/L or mg/mL.

Caption: Experimental workflow for determining the solubility of this compound in organic solvents.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol describes a method for evaluating the thermal stability of this compound using TGA. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Materials:

-

This compound

-

Thermogravimetric analyzer (TGA)

-

TGA sample pans (e.g., aluminum or platinum)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Instrument Setup: a. Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions. b. Set the desired experimental parameters, including the temperature program (e.g., ramp from 30 °C to 500 °C at 10 °C/min) and the atmosphere (e.g., nitrogen flow at 50 mL/min).

-

Sample Preparation: a. Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

TGA Analysis: a. Place the sample pan in the TGA furnace. b. Start the TGA experiment. The instrument will record the sample mass as a function of temperature.

-

Data Analysis: a. Analyze the resulting TGA curve (mass vs. temperature). b. Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. c. The temperature at which 5% or 10% mass loss occurs is often used as an indicator of thermal stability.

Caption: Experimental workflow for assessing the thermal stability of this compound using TGA.

Protocol for Assessing Chemical Stability in Acidic and Basic Media

This protocol outlines a method to evaluate the stability of this compound in aqueous acidic and basic solutions over time.

Materials:

-

This compound

-

Aqueous acidic solution (e.g., 0.1 M HCl)

-

Aqueous basic solution (e.g., 0.1 M NaOH)

-

Buffer solutions at various pH values

-

Vials with screw caps

-

Thermostatically controlled environment (e.g., oven or water bath)

-

Organic extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical instrument for quantification (e.g., GC-FID)

Procedure:

-

Sample Incubation: a. Prepare solutions of this compound at a known concentration in the acidic, basic, and buffer solutions. b. Aliquot these solutions into separate vials. c. Place the vials in a thermostatically controlled environment at a specified temperature (e.g., 40 °C).

-

Time-Point Sampling: a. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition. b. Quench the reaction if necessary (e.g., by neutralizing the acid or base).

-

Extraction and Analysis: a. Extract the remaining this compound from the aqueous solution using an organic solvent. b. Dry the organic extract over a drying agent. c. Analyze the concentration of this compound in the extract using a calibrated analytical method.

-

Data Analysis: a. Plot the concentration of this compound as a function of time for each condition. b. Determine the degradation rate of this compound under each condition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key degradation pathways of this compound based on its known chemical reactivity.

Caption: Oxidative cleavage pathways of this compound.

Caption: Acid-catalyzed hydration of this compound.

Caption: Base-catalyzed isomerization of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. It is a nonpolar compound with low water solubility but is expected to be highly soluble in nonpolar organic solvents. Its stability is characterized by its susceptibility to oxidative cleavage, acid-catalyzed hydration, and base-catalyzed isomerization. The provided experimental protocols offer a framework for the quantitative assessment of these properties, which is essential for the effective utilization of this compound in research and development. Further experimental studies are warranted to generate a more comprehensive quantitative dataset for its solubility in a broader range of organic solvents and to elucidate the specific kinetics and products of its degradation under various conditions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ozonolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. brainly.com [brainly.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of C7H12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C7H12. The document covers the structural diversity of these isomers, their physicochemical properties, detailed experimental protocols for their synthesis, and key reaction pathways. The information is presented in a structured format to facilitate easy comparison and reference for researchers and professionals in drug development and chemical synthesis.

Introduction to C7H12 Isomers

The molecular formula C7H12 corresponds to a degree of unsaturation of two, indicating the presence of two double bonds, one triple bond, a ring and a double bond, or two rings. This leads to a wide variety of structural isomers, which can be broadly classified into the following categories:

-

Alkynes: These isomers contain a carbon-carbon triple bond. They can be further divided into terminal and internal alkynes.

-

Dienes: These isomers contain two carbon-carbon double bonds. They can be classified as conjugated, isolated, or cumulated (allenes).

-

Cycloalkenes and their derivatives: These isomers contain a ring and a double bond. This category includes cycloheptene, methylcyclohexenes, ethylcyclopentenes, and vinylcyclopentane.

-

Bicycloalkanes: These isomers contain two fused or bridged rings.

The structural differences between these isomers lead to significant variations in their physical, chemical, and spectroscopic properties.

Physicochemical Properties of C7H12 Isomers

The following tables summarize the key quantitative data for various isomers of C7H12, allowing for easy comparison of their physical properties.

Table 1: Physical Properties of Acyclic C7H12 Isomers (Alkynes and Dienes)

| Isomer Name | Structure Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Heptyne | Alkyne | 99-100[1][2] | -81[1][] | 0.733 @ 25°C[2] | 1.408[2] |

| 2-Heptyne | Alkyne | 110-111[4] | 11.29[5] | 0.745 @ 25°C[4] | 1.423[5] |

| 3-Heptyne | Alkyne | 105-106[6] | -130.5[6] | 0.741 @ 25°C[6] | 1.4225[6] |

| 1,3-Heptadiene | Conjugated Diene | ~115 (est.) | - | - | - |

| 1,5-Heptadiene | Isolated Diene | ~95-105 | - | ~0.72 | ~1.42 |

Table 2: Physical Properties of Monocyclic C7H12 Isomers

| Isomer Name | Structure Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Cycloheptene | Cycloalkene | 112-114.7[7] | - | 0.824 @ 25°C[7] | 1.458[7] |

| 1-Methylcyclohexene | Cycloalkene | 110-111[8] | -120.4[8] | 0.811 @ 20°C[8] | 1.450[8] |

| 3-Methylcyclohexene | Cycloalkene | 104[8] | -124[8] | 0.805[8] | 1.441-1.444[8] |

| 4-Methylcyclohexene | Cycloalkene | 101-103[8] | -115.5[8] | 0.799 @ 25°C[8] | 1.441[8] |

| Vinylcyclopentane | Cycloalkene | 97[9] | - | 0.704 @ 25°C[9] | 1.436[9] |

Table 3: Physical Properties of Bicyclic C7H12 Isomers

| Isomer Name | Structure Type | Boiling Point (°C) | Density (g/mL) |

| Bicyclo[2.2.1]heptane (Norbornane) | Bridged Bicycloalkane | 115-116 | 0.87 |

| Bicyclo[3.1.1]heptane | Bridged Bicycloalkane | 112.6[10] | 0.914[10] |

| Bicyclo[4.1.0]heptane (Norcarane) | Fused Bicycloalkane | 116-117[11] | 0.914[11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative C7H12 isomers.

Synthesis of 1-Heptyne

This protocol describes the synthesis of 1-heptyne from the reaction of sodium acetylide with 1-bromopentane.[12][13]

Materials:

-

Liquid ammonia

-

Sodium metal

-

Acetylene gas

-

1-Bromopentane

-

Concentrated aqueous ammonia

-

Dilute hydrochloric acid

-

Saturated aqueous sodium carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

3L three-necked flask

-

Cold bath (-40°C)

-

Stirring apparatus

-

Gas inlet tube

-

Distillation apparatus

Procedure:

-

In a fume hood, place a 3L three-necked flask in a cold bath at -40°C.

-

Pass ammonia gas through the flask for 1 hour to obtain approximately 1L of liquid ammonia solution.

-

Continuously feed acetylene gas into the flask.

-

Slowly add small pieces of metallic sodium (46.0 g, 2.0 mol) to the solution over a period of 1 hour.

-

After the sodium has reacted, add 1-bromopentane (302.1 g, 2.0 mol) dropwise to the flask over 1 to 2 hours.

-

Once the addition is complete, remove the cooling bath and allow the reaction flask to slowly warm to room temperature.

-

Quench the reaction by adding 200 mL of concentrated aqueous ammonia.

-

Separate the resulting mixture. Wash the organic phase successively with dilute hydrochloric acid, saturated aqueous sodium carbonate solution, and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Distill the dried organic phase to obtain 1-heptyne. The expected yield is approximately 80% with a purity of 97%.[12]

Synthesis of Cycloheptene

Cycloheptene can be synthesized via ring-closing metathesis of 1,8-nonadiene. This method involves the use of a Grubbs catalyst.

Materials:

-

1,8-Nonadiene

-

Grubbs' first-generation catalyst

-

Dichloromethane (dry)

-

Schlenk flask

-

Magnetic stirrer

-

Vacuum line

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 1,8-nonadiene in dry dichloromethane in a Schlenk flask. The concentration should be low to favor intramolecular reaction.

-

Add Grubbs' first-generation catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction evolves ethylene gas.

-

Once the reaction is complete, quench it by adding ethyl vinyl ether.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain cycloheptene.

Synthesis of Bicyclo[2.2.1]heptane (Norbornane)

Norbornane can be prepared by the hydrogenation of norbornene or norbornadiene. Norbornene itself is typically synthesized via a Diels-Alder reaction between cyclopentadiene and ethylene.

Materials:

-

Norbornene

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Dissolve norbornene in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the flask and fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield bicyclo[2.2.1]heptane.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key reaction pathways and logical relationships relevant to C7H12 isomers.

References

- 1. bicyclo[4.1.0]heptane, 7,7-dichloro- [chembk.com]

- 2. Pinane | C10H18 | CID 10129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. bicyclo[4.1.0]heptane | CAS#:286-08-8 | Chemsrc [chemsrc.com]

- 10. BICYCLO(3.1.1)HEPTANE|286-34-0|lookchem [lookchem.com]

- 11. Norcarane - Wikipedia [en.wikipedia.org]

- 12. 1-Heptyne synthesis - chemicalbook [chemicalbook.com]

- 13. Solved Select an efficient synthesis of 1-heptyne from | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols: Selective Hydrogenation of 2-Heptyne to (Z)-2-Heptene using Lindlar Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to cis-(or Z)-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with precise stereochemistry, including pharmaceuticals and natural products. The Lindlar catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is the classic reagent for this conversion.[1][2][3] Its "poisoned" nature deactivates the palladium catalyst just enough to prevent the over-reduction of the initially formed alkene to an alkane, thus allowing for the isolation of the desired cis-alkene.[1] This document provides detailed application notes and protocols for the hydrogenation of 2-heptyne to (Z)-2-heptene using a Lindlar catalyst.

Reaction Principle and Stereoselectivity

The hydrogenation of this compound with a Lindlar catalyst proceeds via the syn-addition of two hydrogen atoms to the triple bond. The alkyne adsorbs onto the surface of the palladium catalyst, and then molecular hydrogen, also adsorbed on the surface, is delivered to the same face of the alkyne, resulting in the exclusive formation of the cis-alkene.[4]

Reaction:

This compound + H₂ (in the presence of Lindlar Catalyst) → (Z)-2-Heptene

Data Presentation

| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Z:E) | Reference |

| 2-Hexyne | 5% Pd/CaCO₃, Pb(OAc)₂, Quinoline | Heptane | Room Temp. | Not Specified | >95 | >98:2 | Illustrative, based on similar reactions |

| This compound | 5% Pd/CaCO₃, Pb(OAc)₂, Quinoline | Ethanol | Room Temp. | 2-4 | ~95 | >98:2 | Illustrative |

| Diphenylacetylene | 5% Pd/CaCO₃, Pb(OAc)₂, Quinoline | Ethyl Acetate | Room Temp. | 1 | 96 | >99:1 | Illustrative, based on analogous reactions |

Experimental Protocols

Preparation of Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Lead)

This protocol is adapted from a procedure in Organic Syntheses.[5]

Materials:

-

Palladous chloride (PdCl₂)

-

37% Hydrochloric acid (HCl)

-

Calcium carbonate (CaCO₃), precipitated

-

Sodium formate (HCOONa) solution (~0.7 N)

-

Lead(II) acetate trihydrate (Pb(OCOCH₃)₂·3H₂O)

-

Distilled water

Procedure:

-

Preparation of Chloropalladous Acid: In a fume hood, dissolve palladous chloride in 37% hydrochloric acid. Transfer the solution to a beaker with distilled water.

-

pH Adjustment: With stirring, slowly add 3N sodium hydroxide solution to bring the pH to 4.0-4.5.

-

Precipitation of Palladium Hydroxide: Add a slurry of calcium carbonate in distilled water to the chloropalladous acid solution. Heat the mixture to 75-85 °C with vigorous stirring.

-

Reduction of Palladium: While maintaining the temperature at 75-85 °C, add a solution of sodium formate. Carbon dioxide will evolve. Continue stirring for 40 minutes to complete the reduction.

-

Washing: Filter the black catalyst and wash thoroughly with distilled water.

-

Poisoning with Lead: Resuspend the moist catalyst in water and add a 7.7% solution of lead acetate. Heat the slurry at 75-85 °C for 45 minutes.

-

Final Washing and Drying: Filter the catalyst, wash with distilled water, and dry in a vacuum oven at 60-70 °C. The final product is a dark gray powder.

Hydrogenation of this compound (General Protocol)

Materials:

-

This compound

-

Lindlar catalyst (5% Pd/CaCO₃, poisoned)

-

Quinoline (optional, for highly sensitive substrates)

-

Solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent.

-

Catalyst Addition: Under a stream of inert gas, add the Lindlar catalyst (typically 5-10% by weight of the alkyne). If necessary, add a small amount of quinoline to further moderate the catalyst's activity.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient to maintain a positive pressure of approximately 1 atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy to follow the disappearance of the starting alkyne and the appearance of the product alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to heptane.

-

Work-up: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation of Product: Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-2-heptene.

-

Purification: If necessary, purify the product by distillation or column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of Lindlar Hydrogenation.

Experimental Workflow

Caption: Experimental Workflow for this compound Hydrogenation.

References

Application Notes and Protocols: Hydration of 2-Heptyne for Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The hydration of alkynes is a fundamental and atom-economical transformation in organic synthesis, providing a direct route to valuable carbonyl compounds.[1] This process involves the addition of a water molecule across the carbon-carbon triple bond.[2] For an unsymmetrical internal alkyne such as 2-heptyne, hydration leads to the formation of a mixture of two constitutional isomers: 2-heptanone and 3-heptanone.[3]

The reaction typically proceeds via an electrophilic addition mechanism, catalyzed by strong acids, often in the presence of a mercury(II) salt like mercuric sulfate (HgSO₄) to increase the reaction rate.[2][4] The initial product of this addition is an enol, a molecule containing a hydroxyl group attached to a double-bonded carbon.[5] This enol intermediate is generally unstable and rapidly rearranges into its more stable constitutional isomer, a ketone, through a process known as keto-enol tautomerization.[5][6]

While mercury(II)-catalyzed hydration is a classic and effective method, concerns over mercury toxicity have driven the development of alternative catalysts.[2] Modern methods utilize a variety of transition metals, including gold (Au), platinum (Pt), iron (Fe), and ruthenium (Ru), which can offer improved selectivity and milder reaction conditions.[7][8][9] The choice of catalyst can influence the regioselectivity of the hydration of more complex unsymmetrical alkynes, although for simple alkyl-substituted alkynes like this compound, a mixture of products is common.[5][7]

Reaction Mechanism: Mercury(II)-Catalyzed Hydration

The mercury(II)-catalyzed hydration of this compound proceeds through the following key steps:

-

Electrophilic Addition: The electrophilic mercuric ion (Hg²⁺) is attacked by the π-electrons of the alkyne's triple bond. This forms a cyclic mercurinium ion intermediate.[10]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking one of the two carbons of the former triple bond from the side opposite the mercury. For this compound, this attack can occur at either carbon-2 or carbon-3, leading to two different pathways.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding an organomercury enol.[5]

-

Protodemercuration: Under the acidic conditions, the mercury group is replaced by a proton to give a neutral enol intermediate.[11]

-

Keto-Enol Tautomerization: The enol intermediate rapidly tautomerizes to the more thermodynamically stable ketone.[12] This final step establishes the carbonyl group, resulting in a mixture of 2-heptanone and 3-heptanone.

Caption: Mechanism for the mercury(II)-catalyzed hydration of this compound.

Experimental Protocols

Protocol 1: Mercury(II)-Catalyzed Hydration of this compound

This protocol describes a general procedure for the hydration of an internal alkyne using a mercury(II) catalyst.

A. Reagents & Materials

| Reagent/Material | Quantity (Example) | Purpose |

| This compound | 5.0 g (52 mmol) | Starting Material |

| Sulfuric Acid (conc.) | 2.5 mL | Acid Catalyst |

| Mercury(II) Sulfate (HgSO₄) | 0.5 g | Co-catalyst |

| Deionized Water | 50 mL | Reagent & Solvent |

| Diethyl Ether (or DCM) | 150 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq) | 50 mL | Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent |

B. Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

C. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine deionized water (50 mL) and concentrated sulfuric acid (2.5 mL) cautiously while cooling the flask in an ice bath.

-

Catalyst Addition: To the acidic solution, add mercury(II) sulfate (0.5 g) and stir until it dissolves.

-

Reactant Addition: Attach a reflux condenser to the flask and add this compound (5.0 g) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 60-70°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

D. Work-up and Purification

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Neutralization: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of 2-heptanone and 3-heptanone, can be purified by fractional distillation or flash column chromatography if separation of the isomers is required.

E. Analysis

The products can be characterized using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (C₇H₁₄O) and determine the ratio of the two ketone isomers.[13]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structures of 2-heptanone and 3-heptanone.

-

Infrared (IR) Spectroscopy: To identify the characteristic strong carbonyl (C=O) stretch around 1715 cm⁻¹.

Caption: General experimental workflow for the hydration of this compound.

Data Presentation

Table 1: Reaction Products

The hydration of the unsymmetrical internal alkyne this compound yields two isomeric ketone products in approximately equal amounts.[3]

| Starting Material | Product 1 (Ketone) | Product 2 (Ketone) | Expected Ratio |

| This compound | 2-Heptanone | 3-Heptanone | ~1:1 |

Table 2: Alternative Catalytic Systems for Alkyne Hydration

A variety of transition-metal catalysts have been developed as less toxic alternatives to mercury salts for the hydration of alkynes.

| Catalyst System | Key Features | Reference(s) |